molecular formula C27H27FN2O3S B2973957 7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892760-74-6

7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2973957
CAS No.: 892760-74-6
M. Wt: 478.58
InChI Key: GLBNQSHBRRKBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H27FN2O3S and its molecular weight is 478.58. The purity is usually 95%.
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Scientific Research Applications

Photoinduced C-F Bond Cleavage in Fluorinated Quinolones

Research on fluorinated 7-amino-4-quinolone-3-carboxylic acids, closely related to the chemical , has shown that these compounds undergo photoinduced heterolytic defluorination. This process leads to the generation of aryl cations in solution, which could be leveraged in the synthesis of novel pharmaceuticals due to the phototoxic properties of these compounds. Such chemistry is essential in understanding the photostability and reactivity of fluorinated pharmaceuticals (Fasani et al., 1999).

Synthesis of Enantiomers for Heart Failure Treatment

The synthesis and characterization of enantiomers of 7-fluoro-quinolinone compounds have contributed to the development of new drugs for heart failure treatment. By focusing on the absolute configuration of these enantiomers, researchers have laid the groundwork for the creation of more effective and targeted therapeutic agents (Morita et al., 1994).

Antibacterial Activity of Fluoroquinolones

Studies on pyridonecarboxylic acids and their analogues have demonstrated significant antibacterial activity, highlighting the potential of these compounds in developing new antibiotics. This research is particularly relevant for creating drugs that are more effective against resistant bacterial strains (Egawa et al., 1984).

Development of Fluorescent Probes for H2S Detection

The creation of fluorescent probes based on aminoquinoline derivatives for detecting hydrogen sulfide (H2S) in biological samples showcases another application of such compounds. These probes can facilitate the study of H2S's roles in various physiological and pathological processes (Lee et al., 2020).

Synthesis of Amino- and Fluoro-Substituted Quinoline Derivatives for Anticancer Activity

Research into the synthesis of amino- and fluoro-substituted quinoline derivatives has identified compounds with significant anticancer activity. This work highlights the therapeutic potential of quinoline derivatives in cancer treatment, offering insights into their mechanism of action and efficacy (Bhatt et al., 2015).

Metabolic Fate of Synthetic Cannabinoid Receptor Agonists

The study of the metabolic fate of synthetic compounds related to quinolines, including their interactions with human carboxylesterases, provides crucial information for understanding their pharmacokinetics and potential toxicological profiles. This research is vital for designing safer synthetic cannabinoids (Richter et al., 2022).

Properties

IUPAC Name

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O3S/c1-4-29(5-2)25-16-24-22(15-23(25)28)27(31)26(34(32,33)21-9-7-6-8-10-21)18-30(24)17-20-13-11-19(3)12-14-20/h6-16,18H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBNQSHBRRKBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.